molecular formula C18H20N2O5S2 B2861335 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine CAS No. 477847-36-2

4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine

Cat. No.: B2861335
CAS No.: 477847-36-2
M. Wt: 408.49
InChI Key: BQBHZSXLZHHZCW-UHFFFAOYSA-N
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Description

4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl groups: one attached to a 4-methylphenyl moiety and the other to a phenyl group. The oxyimino (-O-N=) linker at the 4-position of the piperidine ring distinguishes it from simpler sulfonamide derivatives. Its synthesis typically involves sulfonyl chloride intermediates reacting with piperidine precursors under controlled conditions .

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-15-7-9-18(10-8-15)27(23,24)25-19-16-11-13-20(14-12-16)26(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBHZSXLZHHZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a synthetic organic compound characterized by a complex structure that includes both sulfonyl and piperidine functional groups. Its molecular formula is C18H20N2O5S2C_{18}H_{20}N_{2}O_{5}S_{2} with a molecular weight of approximately 408.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and therapeutic development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with sulfonyl groups, which enhances its biological activity. The presence of the methyl group on the phenyl sulfonyl moiety is believed to influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC18H20N2O5S2C_{18}H_{20}N_{2}O_{5}S_{2}
Molecular Weight408.49 g/mol
CAS Number477847-36-2
Purity>90%

Case Studies and Research Findings

Research has indicated that derivatives of piperidine can exhibit various biological activities. For instance:

  • Anticancer Activity : A study demonstrated that related piperidine derivatives showed antiproliferative effects against various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
  • Antimicrobial Properties : Compounds similar in structure have been evaluated for their ability to combat resistant bacterial strains, indicating potential for development as new antibiotics .
  • Opioid Receptor Affinity : Some piperidine derivatives have been investigated for their affinity towards opioid receptors, which can lead to anxiolytic and antidepressant effects .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameBiological Activity
4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidineExhibits antimicrobial properties; potential anticancer activity
4-({[(4-Nitrophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidineInvestigated for enzyme inhibition; shows promise in cancer therapy
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivativesDemonstrated anxiolytic and antidepressant properties

Comparison with Similar Compounds

Substituent Variations on the Oxyimino Group

  • 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine (CAS: 477847-24-8): Structural Difference: Replaces the 4-methylphenylsulfonyloxy group with a 4-chlorobenzoyloxy moiety. The benzoyl group introduces aromaticity, which may alter binding affinity in biological targets compared to the sulfonyl group . Synthetic Route: Prepared via oxyimino linkage using 4-chlorobenzoyl chloride, differing from the target compound’s 4-methylbenzenesulfonyl chloride precursor .

Piperidine Core Modifications

  • 4-[(4-Methylphenyl)sulfonyl]piperidine Hydrochloride (CAS: 676527-73-4): Structural Difference: Lacks the oxyimino group, simplifying the structure to a monosulfonyl piperidine. Physicochemical Properties:
  • Molecular Weight: 275.79 g/mol (vs. ~385 g/mol for the target compound).
  • Melting Point: 230°C (decomposition), suggesting higher thermal stability due to the absence of the oxyimino linker . Applications: Used as a pharmaceutical intermediate, highlighting the role of sulfonyl groups in drug design .

Dual Sulfonamide Derivatives

  • N-Substituted Piperidine Disulfonamides (e.g., Compound 5a from ): Structural Difference: Features two sulfonamide groups instead of sulfonyloxyimino and sulfonyl groups. Biological Activity: Demonstrated antibacterial and enzyme inhibitory effects (e.g., acetylcholinesterase), suggesting that dual sulfonylation enhances target engagement compared to monosubstituted analogs .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
Target Compound ~385 Not reported Likely low Dual sulfonyl, oxyimino
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(PhSO₂)piperidine ~402 Not reported Moderate in DMSO Benzoyloxy, sulfonyl
4-[(4-Methylphenyl)sulfonyl]piperidine HCl 275.79 230 (dec.) High (HCl salt) Monosulfonyl

Key Research Findings

Dual Sulfonyl Groups: Enhance thermal stability and enzyme binding compared to monosubstituted analogs .

4-Methylphenyl vs. Chlorobenzoyl : The former offers steric bulk, while the latter provides electronic effects, influencing reactivity and bioavailability .

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